molecular formula C19H25N5O3 B2563615 ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate CAS No. 1326840-10-1

ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate

Cat. No.: B2563615
CAS No.: 1326840-10-1
M. Wt: 371.441
InChI Key: WUQWCIFZUDLDSC-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is a synthetic heterocyclic compound combining a piperidine core with a 1,2,3-triazole moiety. Its structure features:

  • A piperidine ring substituted at the 4-position with an amide-linked triazole group.
  • A 1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl substituent, which introduces aromatic and electron-rich characteristics.
  • An ethyl carboxylate group at the 1-position of the piperidine, enhancing solubility and bioavailability.

This compound is of interest due to its structural similarity to pharmacologically active piperidine and triazole derivatives.

Properties

IUPAC Name

ethyl 4-[[1-(4-ethylphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-3-14-5-7-16(8-6-14)24-13-17(21-22-24)18(25)20-15-9-11-23(12-10-15)19(26)27-4-2/h5-8,13,15H,3-4,9-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQWCIFZUDLDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is typically synthesized through a multi-step process involving the formation of the triazole ring, followed by its coupling with piperidine. Key reaction steps include:

  • Click Chemistry: : The triazole ring is often synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

  • Coupling Reaction: : The triazole is then coupled with piperidine-1-carboxylate through an amide bond formation. This usually involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial synthesis may utilize automated continuous-flow reactors for the CuAAC reaction to enhance efficiency and yield. Solvent-free conditions or green chemistry approaches can also be adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the ethylphenyl group, forming ketones or aldehydes.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols.

  • Substitution: : The compound is susceptible to nucleophilic substitution reactions, where functional groups attached to the piperidine or triazole rings can be replaced.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4 (potassium permanganate), CrO3 (chromium trioxide)

  • Reducing Agents: : LiAlH4 (lithium aluminum hydride), NaBH4 (sodium borohydride)

  • Substitution Reagents: : Halogens or strong nucleophiles like NaCN (sodium cyanide), NH3 (ammonia)

Major Products Formed

Depending on the reaction conditions, products can range from oxidized derivatives to various substituted triazole or piperidine analogs.

Scientific Research Applications

Chemistry: : The compound serves as a precursor for synthesizing more complex molecules and as a building block for studying new chemical reactions and pathways.

Biology: : In biological research, it can act as a ligand in binding studies, helping to understand protein-ligand interactions.

Medicine: : The triazole ring's bioactivity makes it a potential candidate for drug development, including antifungal, antibacterial, and anticancer agents.

Industry: : Used in the development of new materials, including polymers and nanomaterials with specialized functions.

Mechanism of Action

Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate exerts its effects through its triazole ring, which can interact with various molecular targets. It may inhibit enzymes by binding to the active site or modulate receptor activity by mimicking endogenous ligands. The precise pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and similarities between the target compound and key analogs:

Compound Name Molecular Formula Key Substituents Reported Applications References
Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate (Target) C₁₉H₂₃N₅O₃ 4-Ethylphenyl-triazole, piperidine-1-carboxylate Potential antibacterial/antitumor (inferred)
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate C₁₄H₁₆ClN₅O₃ Chloropyridylmethyl, ethoxymethyleneamino Agrochemical (insecticides, plant regulators)
Ethyl 4-[(4-methoxyphenyl)amino]piperidine-1-carboxylate C₁₅H₂₀N₂O₃ 4-Methoxyphenylamino, piperidine-1-carboxylate Supplier-listed; unspecified biological roles
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate C₁₀H₁₆N₄O₂S 5-Amino-thiadiazole, piperidine-4-carboxylate Supplier-listed; potential kinase inhibition

Key Observations :

  • The triazole ring in the target compound and ’s analog contributes to electron delocalization, enhancing stability and interaction with biological targets .
  • Substitutions on the piperidine nitrogen (e.g., ethyl carboxylate vs. thiadiazole in ) modulate lipophilicity and target selectivity.
  • Aromatic substituents (e.g., 4-ethylphenyl vs. 4-methoxyphenyl in ) influence π-π stacking and receptor binding .

Crystallographic and Conformational Insights

  • Intramolecular hydrogen bonding (e.g., C–H⋯O/N interactions) stabilizes conformations critical for biological activity .
  • Piperidine ring puckering influences binding pocket compatibility in enzyme targets .

Biological Activity

Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H23N5O3
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 1326892-29-8

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives, including those related to this compound. Triazoles are known for their effectiveness against a variety of pathogens.

Case Study: Antimicrobial Efficacy

In a study examining various triazole derivatives, compounds similar to ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications in the triazole ring could enhance antimicrobial potency .

CompoundActivity Against S. aureusActivity Against E. coli
Compound AModerateHigh
Ethyl Triazole DerivativeHighModerate

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. Ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is hypothesized to inhibit cancer cell proliferation through various mechanisms.

Research Findings

In vitro studies have shown that related triazole compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative with a similar structure was found to induce apoptosis in human liver carcinoma cells (HepG2) .

Cell LineIC50 (µM)Mechanism of Action
HepG225Induction of apoptosis
MCF730Cell cycle arrest

Anticonvulsant Activity

The anticonvulsant properties of compounds containing triazole rings have been documented in several studies. Ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is being evaluated for its potential to modulate neuronal excitability.

Efficacy Evaluation

In animal models, derivatives similar to this compound showed significant anticonvulsant activity in pentylenetetrazol (PTZ) induced seizure models. The SAR analysis suggested that the presence of the piperidine moiety is crucial for enhancing anticonvulsant effects .

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